2-(4-Fluorophenoxy)-3-(piperidin-3-YL)pyrazine
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Overview
Description
2-(4-Fluorophenoxy)-3-(piperidin-3-YL)pyrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a 4-fluorophenoxy group and a piperidin-3-yl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-3-(piperidin-3-YL)pyrazine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorophenol derivative reacts with a pyrazine precursor under basic conditions. The piperidin-3-yl group can be introduced via a reductive amination reaction, where a suitable piperidine derivative is reacted with an aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-3-(piperidin-3-YL)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Lithium aluminum hydride (LiAlH_4), palladium on carbon (Pd/C) for hydrogenation
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)-3-(piperidin-3-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenoxy)-3-(piperidin-3-YL)pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. These interactions can lead to various biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-3-(piperidin-3-YL)pyrazine
- 2-(4-Bromophenoxy)-3-(piperidin-3-YL)pyrazine
- 2-(4-Methylphenoxy)-3-(piperidin-3-YL)pyrazine
Uniqueness
2-(4-Fluorophenoxy)-3-(piperidin-3-YL)pyrazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-3-piperidin-3-ylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c16-12-3-5-13(6-4-12)20-15-14(18-8-9-19-15)11-2-1-7-17-10-11/h3-6,8-9,11,17H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKXTTSFIDSYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN=C2OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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